Technical Guide: Physical Properties of 4-Bromo-2-methylbenzoic Acid
Technical Guide: Physical Properties of 4-Bromo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-methylbenzoic acid (CAS No: 68837-59-2). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and logical workflows for compound characterization.
Core Physical and Chemical Properties
4-Bromo-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid backbone with a bromo substituent at the 4-position and a methyl group at the 2-position. This substitution pattern influences its physical and chemical characteristics, including its acidity, solubility, and melting point. It presents as a solid at room temperature, typically in the form of a white to off-white or brown crystalline powder.[1][2][3]
Quantitative Physical Data
The key physical properties of 4-Bromo-2-methylbenzoic acid are summarized in the table below for easy reference and comparison. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [3] |
| Molecular Weight | 215.04 g/mol | [1][3] |
| Melting Point | 179 - 185 °C | [1][3][4][5][6][7] |
| Boiling Point | 310.1 ± 30.0 °C (Predicted) | [3][8] |
| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [8] |
| Water Solubility | Insoluble / Sparingly soluble | [2][6][8] |
| pKa | 3.63 ± 0.25 (Predicted) | [2][3][8] |
| Appearance | White to off-white/brown crystalline powder | [2][3][5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of 4-Bromo-2-methylbenzoic acid.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Source(s) |
| 7.80 | Doublet (d) | 8.4 | Aromatic H (H-6) | [3][9] |
| 7.48 | Singlet (s) | N/A | Aromatic H (H-3) | [3][9] |
| 7.42 | Doublet (d) | 8.4 | Aromatic H (H-5) | [3][9] |
| 2.56 | Singlet (s) | N/A | Methyl H (CH₃) | [3][9] |
| Solvent: CD₃OD, Frequency: 300 MHz[3][9] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. For 4-Bromo-2-methylbenzoic acid, characteristic peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. ATR-IR and FTIR spectra for this compound are available in public databases.[10][11]
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physical properties of organic compounds like 4-Bromo-2-methylbenzoic acid.
Melting Point Determination
The melting point is a key indicator of purity and is typically reported as a range.
Methodology: Capillary Method
-
A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[12]
-
The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.[2][10]
-
The apparatus is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.[10]
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[10]
-
A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[10]
Boiling Point Determination
As 4-Bromo-2-methylbenzoic acid is a solid at room temperature with a high predicted boiling point, this determination is less common than melting point analysis.
Methodology: Distillation or Capillary Method For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. For liquids, a simple distillation is common.[9] A micro-scale method can also be used:
-
A few drops of the liquid (or melted solid) are placed in a small fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The setup is heated in an oil bath or on a heating block.[13]
-
The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary. This temperature corresponds to the boiling point at the given atmospheric pressure.[13][14]
Solubility Determination
Solubility is assessed qualitatively and quantitatively to understand the compound's behavior in different solvents.
Methodology: Shake-Flask Method (Qualitative/Semi-Quantitative)
-
A small, measured amount of the solute (e.g., 10 mg) is added to a test tube or vial containing a measured volume of the solvent (e.g., 1 mL of water).
-
The mixture is vigorously agitated (shaken) for a set period.[4]
-
Visual observation determines if the solid has dissolved. If it dissolves, more solute can be added until saturation is reached.
-
For acid-base properties, if the compound is water-soluble, the pH of the solution is tested with litmus (B1172312) or a pH meter.[4][15]
-
If insoluble in water, subsequent tests are performed with dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO₃) to check for the presence of basic or acidic functional groups that can form soluble salts.[4][16]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol (B145695) if water solubility is low.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
¹H NMR Spectroscopy
Methodology: Sample Preparation and Analysis
-
Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD as cited) in an NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), may be added.
-
The sample is placed in the NMR spectrometer.
-
The spectrum is acquired, processed (Fourier transform, phasing, baseline correction), and integrated.
-
Chemical shifts are reported in parts per million (ppm) relative to the reference standard. Protons on or adjacent to the aromatic ring will appear in characteristic regions (typically 6.5-8.0 ppm for aryl protons and 2.0-3.0 ppm for benzylic protons).[17]
FTIR Spectroscopy
Methodology: KBr Pellet or ATR
-
KBr Pellet Method:
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.[3]
-
The pellet is placed in the sample holder of the FTIR instrument for analysis.[3] A background spectrum of a blank KBr pellet is typically run first.[18]
-
-
Attenuated Total Reflectance (ATR) Method:
Compound Characterization Workflow
The following diagram illustrates a logical workflow for the physical and spectral characterization of a synthesized sample of 4-Bromo-2-methylbenzoic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. scribd.com [scribd.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. store.astm.org [store.astm.org]
- 12. byjus.com [byjus.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jascoinc.com [jascoinc.com]
- 19. edinst.com [edinst.com]
